Synthesis and Characterization of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole: A Technical Guide
Synthesis and Characterization of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole. This molecule, featuring a trifluoromethyl-substituted phenyl ring attached to an amino-isoxazole core, is of significant interest for potential applications in medicinal chemistry and drug discovery due to the established biological activities of the isoxazole scaffold.[1] This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data based on analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties for 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₇F₃N₂O |
| Molecular Weight | 228.17 g/mol |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 175-179 °C |
| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water |
Synthesis
The synthesis of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole can be achieved through the cyclization of a β-ketonitrile with hydroxylamine. This method is a common and effective route for the preparation of 5-aminoisoxazoles. The proposed two-step synthesis is outlined below.
Step 1: Synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
The initial step involves the synthesis of the β-ketonitrile intermediate, 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, via a Claisen condensation reaction between 3-(trifluoromethyl)acetophenone and a suitable cyanide source, such as ethyl cyanoacetate, in the presence of a strong base like sodium ethoxide.
Step 2: Synthesis of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole
The target compound is then synthesized by the reaction of the intermediate β-ketonitrile with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often with the addition of a base to neutralize the hydrochloride. The reaction proceeds through a condensation and subsequent intramolecular cyclization to form the isoxazole ring.
Caption: Synthetic workflow for 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Protocol 1: Synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
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Base Preparation: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ.
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Reactant Addition: To the cooled sodium ethoxide solution, add a mixture of 3-(trifluoromethyl)acetophenone and ethyl cyanoacetate dropwise with stirring.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
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Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole
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Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile in ethanol.
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Reagent Addition: Add hydroxylamine hydrochloride and a base such as sodium acetate to the solution.
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Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
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Workup: After cooling, pour the reaction mixture into cold water to precipitate the product.
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Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Characterization
The structure and purity of the synthesized 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole can be confirmed by various spectroscopic and analytical techniques. The expected data, based on analogous compounds, are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Description |
| ¹H | 7.60 - 8.10 | Multiplet, aromatic protons of the trifluoromethylphenyl group |
| ~6.00 | Singlet, isoxazole ring proton | |
| ~5.50 | Broad singlet, NH₂ protons | |
| ¹³C | ~170 | C5-NH₂ of isoxazole |
| ~160 | C3 of isoxazole | |
| 120 - 140 | Aromatic carbons | |
| ~124 (q) | CF₃ carbon | |
| ~90 | C4 of isoxazole |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretching (amine) |
| 1650 - 1600 | C=N stretching (isoxazole ring) |
| 1600 - 1450 | C=C stretching (aromatic and isoxazole rings) |
| 1350 - 1100 | C-F stretching (trifluoromethyl group) |
| 1200 - 1000 | C-O stretching (isoxazole ring) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of the compound.
Table 4: Expected Mass Spectrometry Data
| Technique | Expected m/z |
| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 229.06 |
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
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3-(Trifluoromethyl)benzoylacetonitrile: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[2]
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Hydroxylamine Hydrochloride: This substance is corrosive, harmful if swallowed or in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][4]
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Sodium Ethoxide: This is a corrosive and flammable solid. Reacts violently with water.
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Solvents (Ethanol, Ethyl Acetate, Hexane): These are flammable liquids. Handle in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole. The proposed synthetic route is based on established chemical principles for the formation of 5-aminoisoxazoles. The provided characterization data, while predictive, serves as a valuable reference for researchers working on the synthesis and analysis of this and related compounds. Further experimental work is required to confirm the exact reaction conditions and to fully elucidate the spectroscopic properties of this novel molecule. The unique structural features of this compound make it a promising candidate for further investigation in the field of drug discovery.
